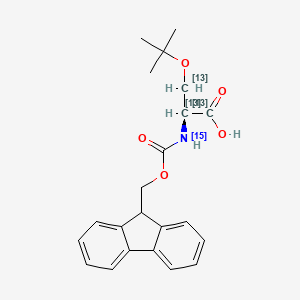

Fmoc-Ser(tBu)-OH-13C3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1 |

InChI Key |

REITVGIIZHFVGU-FIEXIFIBSA-N |

Isomeric SMILES |

CC(C)(C)O[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

What is Fmoc-Ser(tBu)-OH-13C3,15N?

An In-depth Technical Guide to Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a stable isotope-labeled amino acid derivative crucial for modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) spectroscopy, and quantitative mass spectrometry (MS). The incorporation of carbon-13 (¹³C) at three positions and nitrogen-15 (¹⁵N) provides a distinct mass shift, making it an invaluable tool for tracing and quantifying peptides and proteins in complex biological systems.

Core Compound Properties

Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a serine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl side chain is protected by a tert-butyl (tBu) group. The isotopic labeling involves the substitution of naturally occurring isotopes with ¹³C and ¹⁵N.

Chemical and Physical Data

The key physicochemical properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Chemical Formula | ¹³C₃H₂₅¹⁵NO₅ |

| Molecular Weight | 387.41 g/mol |

| CAS Number | 1217448-78-6 |

| Appearance | Solid |

| Melting Point | 131-136 °C |

| Storage Temperature | -20°C |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |

| Chemical Purity | ≥99% |

Applications in Research and Development

The unique properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N make it a versatile reagent in several advanced research applications:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a building block for the synthesis of peptides with a site-specific isotopic label. This is critical for structural and functional studies of peptides and proteins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C and ¹⁵N labels act as sensitive probes in NMR experiments, facilitating the structural elucidation and dynamic analysis of peptides and proteins in solution and solid states.[1][2]

-

Quantitative Mass Spectrometry: It is widely used as an internal standard in mass spectrometry-based proteomics for the accurate quantification of proteins and their post-translational modifications in complex biological samples.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a short peptide containing the labeled serine residue using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N

-

Rink Amide resin

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate tube, dissolve Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N (3 equivalents to the resin loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate the carboxyl group.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The use of DIPEA with Fmoc-Ser(tBu)-OH can sometimes lead to racemization, and the use of collidine as a substitute has been recommended.[7]

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

After complete coupling, drain the reaction solution and wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]

-

NMR Spectroscopy Analysis

This protocol describes the preparation of a peptide sample containing Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N for NMR analysis.

Materials:

-

Purified, lyophilized peptide containing the ¹³C, ¹⁵N-labeled serine.

-

NMR buffer (e.g., phosphate buffer in H₂O/D₂O or 100% D₂O).

-

NMR tube.

Procedure:

-

Sample Dissolution: Dissolve the lyophilized peptide in the chosen NMR buffer to the desired concentration (typically 0.1-1 mM).

-

pH Adjustment: Adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH.

-

Transfer to NMR Tube: Transfer the final solution to a clean, high-quality NMR tube.

-

Data Acquisition: Acquire NMR spectra. The presence of ¹³C and ¹⁵N labels allows for a variety of heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) to probe the structure and dynamics around the labeled serine residue.[14][15]

Quantitative Mass Spectrometry

This protocol details the use of a peptide synthesized with Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N as an internal standard for the quantification of a target peptide in a biological sample.

Materials:

-

Purified, quantified peptide containing the ¹³C, ¹⁵N-labeled serine (internal standard).

-

Biological sample containing the target peptide (e.g., cell lysate, plasma).

-

Digestion buffer and enzyme (e.g., trypsin).

-

LC-MS grade solvents (water, acetonitrile, formic acid).

-

LC-MS system.

Procedure:

-

Sample Preparation: Prepare the biological sample for analysis. This may involve protein extraction, denaturation, reduction, and alkylation.

-

Spiking of Internal Standard: Add a known amount of the stable isotope-labeled peptide internal standard to the biological sample.

-

Enzymatic Digestion: If analyzing a protein, digest the sample with an appropriate protease (e.g., trypsin) to generate peptides.

-

Sample Cleanup: Desalt and concentrate the peptide mixture using a solid-phase extraction (SPE) method.

-

LC-MS Analysis:

-

Inject the sample onto an LC-MS system.

-

Separate the peptides using a suitable chromatographic gradient.

-

Detect the peptides using the mass spectrometer, monitoring for the mass-to-charge (m/z) ratios of both the native target peptide and the heavy-isotope-labeled internal standard.

-

-

Data Analysis: Quantify the target peptide by comparing the peak area of its corresponding mass chromatogram to the peak area of the internal standard.[16][17]

Conclusion

Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is an essential reagent for researchers in the fields of chemistry, biology, and medicine. Its well-defined chemical properties and the precision of its isotopic labeling enable advanced applications in peptide synthesis, structural biology, and quantitative proteomics. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of this powerful research tool.

References

- 1. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]

- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 相关内容暂不可用 [sigmaaldrich.com]

- 4. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. iris-biotech.de [iris-biotech.de]

- 7. chempep.com [chempep.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. agilent.com [agilent.com]

- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 11. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. protein-nmr.org.uk [protein-nmr.org.uk]

- 15. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of the isotopically labeled amino acid, Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N. This compound is a critical tool in modern biochemical and pharmaceutical research, enabling precise analysis of peptide and protein structure, function, and metabolism.

Core Chemical Properties

Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a serine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group.[1][2] Critically, the serine backbone is isotopically enriched with three ¹³C atoms and one ¹⁵N atom. This labeling provides a distinct mass shift and nuclear magnetic resonance (NMR) signature, facilitating its use in a variety of analytical techniques.

Quantitative Data Summary

The key physicochemical properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N are summarized in the table below, providing a direct comparison with its unlabeled counterpart.

| Property | Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N | Fmoc-Ser(tBu)-OH (Unlabeled) |

| CAS Number | 1217448-78-6[3][4] | 71989-33-8[5] |

| Molecular Formula | C₁₉¹³C₃H₂₅¹⁵NO₅[6] | C₂₂H₂₅NO₅ |

| Molecular Weight | 387.41 g/mol [3][7] | 383.44 g/mol |

| Appearance | Solid[3] | Solid |

| Melting Point | 131-136 °C[3][7] | Not specified |

| Purity (Assay) | ≥99%[3] | ≥99%[1] |

| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N[3] | N/A |

| Storage Temperature | -20°C[3] | Room Temperature |

| Mass Shift | M+4[3] | N/A |

Experimental Protocols

The primary application of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is in Solid-Phase Peptide Synthesis (SPPS).[3] The following sections detail the generalized experimental protocols for its incorporation into a peptide chain and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. This iterative process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).

A generalized workflow for SPPS is depicted in the following diagram:

The synthesis begins with a solid support, typically a resin such as 2-chlorotrityl chloride, Wang, or Rink amide resin, chosen based on the desired C-terminal functionality (acid or amide). The first amino acid is loaded onto the resin according to established protocols.

The synthesis proceeds through a series of cycles, each consisting of two main steps:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed.

-

Reagent: A solution of 20% piperidine in dimethylformamide (DMF) is commonly used.[4][8]

-

Procedure: The resin is treated with the piperidine solution for a specified time (e.g., 1 hour) to ensure complete removal of the Fmoc group, exposing a free amine.[4]

-

Monitoring: The completion of the deprotection can be monitored by UV/Vis spectroscopy, quantifying the release of the piperidine-dibenzofulvene adduct.[8]

-

-

Amino Acid Coupling: The isotopically labeled Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is then coupled to the newly exposed amine.

-

Reagents: The amino acid is pre-activated using coupling reagents. Common choices include aminium/uronium salts like HATU or HBTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or collidine.[9]

-

Procedure: A solution of the activated Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in DMF is added to the resin and allowed to react for a sufficient duration (e.g., at least 4 hours) to ensure complete coupling.[4]

-

Monitoring: The completion of the coupling reaction can be assessed using qualitative colorimetric tests (e.g., the Kaiser test) to detect any remaining free amines.[8]

-

Between each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[4] This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the labeled serine) are removed simultaneously.

-

Reagent: This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in a "cleavage cocktail".[3][10][11] The cocktail also contains scavengers to quench reactive cationic species generated during the process and prevent side reactions.[11] A standard cleavage cocktail might consist of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7][11]

-

Procedure: The peptide-resin is incubated with the cleavage cocktail for a period of 1-3 hours.[12] The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried.

Purification and Analysis

The crude isotopically labeled peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.

Applications in Analytical Biochemistry

The incorporation of ¹³C and ¹⁵N isotopes makes peptides containing Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N ideal for a range of advanced analytical applications.[10][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of ¹³C and ¹⁵N labels allows for the use of powerful multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), to study the structure and dynamics of the peptide or protein. This is particularly useful for:

-

Resolving spectral overlap: The isotopic labels help to distinguish the signals of the serine residue from other amino acids in complex spectra.

-

Studying post-translational modifications: For example, in studies of phosphorylation, the labels can be used to precisely measure conformational changes around the serine residue upon modification.

Quantitative Mass Spectrometry

In mass spectrometry-based proteomics, peptides containing this labeled serine are invaluable as internal standards for absolute quantification.[6]

-

Stable Isotope Dilution Assays (SIDAs): A known amount of the heavy-isotope-labeled peptide is spiked into a biological sample. The ratio of the mass spectrometry signal from the labeled peptide to the unlabeled (native) peptide allows for precise quantification of the native peptide, correcting for variations in sample preparation and instrument response.

The logical flow for utilizing the labeled peptide in a quantitative proteomics experiment is illustrated below:

Conclusion

Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a highly versatile and valuable reagent for researchers in peptide chemistry, proteomics, and drug development. Its well-defined chemical properties and the stable incorporation of heavy isotopes enable the synthesis of precisely labeled peptides. These labeled peptides serve as essential tools for advanced analytical techniques, facilitating detailed structural studies by NMR and accurate quantification by mass spectrometry. The experimental protocols outlined in this guide provide a framework for the effective utilization of this compound in achieving high-quality, reproducible research outcomes.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. iris-biotech.de [iris-biotech.de]

- 8. iris-biotech.de [iris-biotech.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, an isotopically labeled amino acid derivative crucial for various applications in proteomics, drug discovery, and metabolic research. This document details the multi-step process, from the biosynthetic production of the labeled serine precursor to the chemical protection and final purification of the target compound.

Introduction

Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a serine derivative where the backbone carbon atoms are replaced with ¹³C isotopes and the amino group contains a ¹⁵N isotope. This stable isotope labeling allows for the sensitive and unambiguous detection of serine-containing peptides and proteins in complex biological matrices using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyl (tBu) protecting group on the hydroxyl side chain are orthogonal, enabling its use in solid-phase peptide synthesis (SPPS). This guide presents a detailed methodology for the preparation and purification of this valuable research tool.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₉¹³C₃H₂₅¹⁵NO₅ |

| Molecular Weight | 387.41 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Melting Point | 131-136 °C[1] |

| Storage Temperature | -20°C[1] |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N[3] |

| Chemical Purity (HPLC) | ≥99.0%[4] |

| Enantiomeric Purity | ≥99.8%[4] |

Synthesis Workflow

The synthesis of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a multi-stage process that begins with the biosynthetic production of the isotopically labeled L-Serine, followed by two key chemical protection steps.

Experimental Protocols

Stage 1: Biosynthesis and Purification of L-Serine-¹³C₃,¹⁵N

The production of uniformly ¹³C and ¹⁵N labeled L-serine is achieved through fermentation using genetically engineered Escherichia coli strains. These strains are typically modified to overexpress key enzymes in the serine biosynthetic pathway and to eliminate degradation pathways, thereby maximizing the yield of the desired product.

4.1.1. Metabolic Engineering of E. coli

To enhance L-serine production, several genetic modifications are made to the host E. coli strain:

-

Overexpression of the Serine Biosynthesis Pathway: The genes serA (encoding a feedback-resistant version), serB, and serC are overexpressed to drive the metabolic flux towards serine synthesis.

-

Deletion of Degradation Pathways: Genes encoding L-serine deaminases (sdaA, sdaB, tdcG) and serine hydroxymethyltransferase (glyA) are deleted to prevent the degradation of the produced L-serine.

4.1.2. Fermentation in Isotopically Labeled Medium

A detailed protocol for the production of L-Serine-¹³C₃,¹⁵N in a shake flask culture is provided below.

Materials:

-

Genetically engineered E. coli strain for L-serine production.

-

M9 minimal medium components.

-

¹³C-glucose (as the sole carbon source).

-

¹⁵NH₄Cl (as the sole nitrogen source).

-

Trace elements solution.

-

Yeast extract (for initial culture).

Protocol:

-

Prepare a seed culture by inoculating the engineered E. coli strain in LB medium and incubating overnight at 37°C with shaking.

-

Prepare the M9 minimal medium for isotopic labeling. A typical composition per liter is:

-

6.8 g Na₂HPO₄

-

3 g KH₂PO₄

-

0.5 g NaCl

-

1 g ¹⁵NH₄Cl

-

2 g ¹³C-glucose

-

2 mM MgSO₄

-

0.1 mM CaCl₂

-

Trace elements solution

-

-

Inoculate the M9 labeling medium with the seed culture to an initial OD₆₀₀ of 0.05-0.1.

-

Incubate the culture at 37°C with vigorous shaking (200-250 rpm).

-

Monitor cell growth (OD₆₀₀) and L-serine production periodically.

-

Harvest the cells by centrifugation when L-serine concentration in the medium reaches its maximum (typically in late exponential or early stationary phase).

4.1.3. Purification of L-Serine-¹³C₃,¹⁵N from Culture Supernatant

The secreted L-serine is purified from the culture supernatant.

Materials:

-

Culture supernatant.

-

Strong cation exchange resin.

-

Ammonium hydroxide solution.

-

Ethanol.

Protocol:

-

Remove bacterial cells and proteins from the culture medium by membrane filtration.

-

Apply the clear filtrate to a strong cation exchange chromatography column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound L-serine using a gradient of ammonium hydroxide.

-

Collect the fractions containing L-serine and pool them.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude L-serine from a water/ethanol mixture to obtain the pure, labeled amino acid.

Stage 2: Chemical Synthesis

The purified L-Serine-¹³C₃,¹⁵N is then subjected to two protection steps: Fmoc protection of the α-amino group followed by tert-butyl protection of the hydroxyl side chain.

4.2.1. Fmoc Protection of L-Serine-¹³C₃,¹⁵N

Materials:

-

L-Serine-¹³C₃,¹⁵N

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Protocol:

-

Dissolve L-Serine-¹³C₃,¹⁵N and Fmoc-OSu in a 2:1 (v/v) mixture of THF and saturated aqueous NaHCO₃ solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

-

Extract the mixture with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield Fmoc-Ser(OH)-OH-¹³C₃,¹⁵N.

4.2.2. Tert-Butyl Protection of Fmoc-Ser(OH)-OH-¹³C₃,¹⁵N

Materials:

-

Fmoc-Ser(OH)-OH-¹³C₃,¹⁵N

-

Dioxane

-

Concentrated sulfuric acid (H₂SO₄)

-

Liquid isobutylene

Protocol:

-

Suspend Fmoc-Ser(OH)-OH-¹³C₃,¹⁵N in dioxane in a pressure vessel.

-

Cool the suspension to -10°C.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Add an excess of liquid isobutylene to the reaction mixture.

-

Seal the vessel and stir at room temperature for 48-72 hours.

-

Carefully vent the excess isobutylene.

-

Neutralize the reaction mixture with a suitable base (e.g., triethylamine).

-

Evaporate the solvent under reduced pressure to obtain the crude Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.

Stage 3: Purification of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N

The final product is purified using recrystallization and/or preparative high-performance liquid chromatography (HPLC).

4.3.1. Recrystallization

Materials:

-

Crude Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N

-

Toluene

Protocol:

-

Dissolve the crude product in a minimal amount of hot toluene (approximately 50°C).

-

Allow the solution to cool slowly to room temperature, then further cool to 4°C to induce crystallization.

-

Filter the crystalline product and wash with cold toluene.

-

Dry the purified crystals under vacuum.

4.3.2. Preparative HPLC

For higher purity, preparative reversed-phase HPLC can be employed.

| Parameter | Value |

| Column | C18 silica gel, 10 µm, 250 x 20 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 45% to 65% B over 12 minutes, then to 100% B over 5 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 220 nm and 280 nm |

Protocol:

-

Dissolve the crude or recrystallized product in a suitable solvent (e.g., 1:1 acetonitrile/water).

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Quality Control

The purity and identity of the final product should be confirmed by a combination of analytical techniques.

| Analysis | Specification |

| HPLC Purity | ≥ 99.0% |

| Mass Spectrometry | Confirms the correct molecular weight (387.41 g/mol ) and isotopic enrichment pattern. |

| NMR Spectroscopy | Confirms the chemical structure and isotopic labeling positions. |

| Enantiomeric Purity | ≥ 99.8% (determined by chiral HPLC or GC). |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N. The combination of biosynthetic and chemical methods allows for the efficient production of this highly valuable, isotopically labeled amino acid derivative. The provided protocols, when executed with care, will yield a high-purity product suitable for demanding applications in modern biochemical and pharmaceutical research.

References

A Technical Guide to Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N: Applications in Peptide Synthesis and Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, a stable isotope-labeled amino acid derivative crucial for modern biochemical and pharmaceutical research. This document details its chemical properties, core applications, and provides experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS). Furthermore, it explores its role in quantitative proteomics for studying cellular signaling pathways, a vital aspect of drug development.

Core Compound Specifications

Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N is a serine derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. Critically, it is isotopically labeled with three ¹³C atoms and one ¹⁵N atom.

| Property | Value |

| CAS Number | 1217448-78-6[1][2] |

| Molecular Weight | 387.41 g/mol [1][2] |

| Chemical Formula | C₁₉¹³C₃H₂₅¹⁵NO₅[3] |

| Appearance | Solid[1][3] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N, ≥99 atom % ¹³C[1] |

| Storage Temperature | -20°C[1][3] |

Primary Applications in Research and Drug Development

The unique characteristics of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N make it an invaluable tool in two major areas:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a building block for the synthesis of peptides containing isotopically labeled serine residues. The orthogonal Fmoc and tBu protecting groups are ideal for standard SPPS protocols.[4] The Fmoc group is base-labile and removed at each cycle of peptide chain elongation, while the acid-labile tBu group remains intact until the final cleavage of the peptide from the resin.[4]

-

Quantitative Mass Spectrometry and NMR: Peptides synthesized with this labeled amino acid are chemically identical to their natural counterparts but have a distinct mass shift.[5] This property makes them excellent internal standards for the accurate quantification of peptides and proteins in complex biological samples through mass spectrometry-based proteomics.[3][4] This is particularly relevant in drug development for biomarker discovery and validation, and for studying the dose-dependent effects of drugs on protein expression and post-translational modifications. It is also suitable for biomolecular NMR studies.[1][2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized, yet detailed, protocol for the manual synthesis of a peptide incorporating Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N using the Fmoc/tBu strategy. This protocol can be adapted for automated synthesizers.

Materials and Reagents:

-

Resin (e.g., Rink Amide resin for C-terminal amides, or Wang resin for C-terminal carboxylic acids)[4]

-

Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

-

Deprotection Solution: 20% piperidine in DMF (v/v)[6]

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[3]

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)[3]

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.[4]

-

Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes.[6]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove piperidine and by-products.[6]

-

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N) (3-4 equivalents relative to resin loading), HBTU/HOBt (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[7]

-

Washing: After coupling, wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

-

Peptide Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu and other acid-labile side-chain protecting groups.[4]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. The peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Pathways

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of SPPS for incorporating an amino acid like Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N.

Caption: A flowchart of the key steps in a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Quantitative Phosphoproteomics

While no specific signaling pathway has been exclusively detailed using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, its utility is exemplified in the study of phosphorylation-dependent pathways like the mTOR (mechanistic Target of Rapamycin) signaling cascade, which is a central regulator of cell growth and is often dysregulated in cancer.[8][9] Peptides containing labeled serine can be used as internal standards to quantify changes in phosphorylation at specific sites in response to drug treatment.

The diagram below outlines a general workflow for a quantitative proteomics experiment to study a signaling pathway.

Caption: Workflow for quantitative phosphoproteomics using a stable isotope-labeled peptide standard.

References

- 1. peptide.com [peptide.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. rsc.org [rsc.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chempep.com [chempep.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Fmoc-Ser(tBu)-OH-13C3,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopically labeled amino acid Fmoc-Ser(tBu)-OH-13C3,15N. It covers its chemical and isotopic profile, methods for purity verification, and its critical applications in modern research and development. The information presented is intended to assist researchers in leveraging this compound for high-precision quantitative and structural analyses.

Chemical and Isotopic Profile

This compound is a serine derivative strategically designed for use in peptide synthesis and as an internal standard. Its structure consists of three key components: a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group, a serine backbone, and a tert-butyl (tBu) group protecting the hydroxyl side chain.[1] The isotopic enrichment is confined to the serine portion of the molecule, where all three carbon atoms are replaced with Carbon-13 (¹³C) and the amino nitrogen is replaced with Nitrogen-15 (¹⁵N).[1] This M+4 mass shift allows for its unambiguous detection in mass spectrometry-based applications.[2]

Data Presentation: Physicochemical and Isotopic Specifications

The following tables summarize the key properties and purity specifications of this compound, compiled from leading suppliers.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 387.41 g/mol [1][3] |

| Unlabeled MW | 383.44 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 131–136 °C[1] |

| Storage Temperature | -20°C[1][3] |

| Labeled CAS Number | 1217448-78-6[3][4] |

| Unlabeled CAS Number | 71989-33-8[1][4] |

Table 2: Isotopic Purity and Chemical Assay

| Parameter | Specification | Source |

|---|---|---|

| ¹³C Enrichment | 99 atom % | Sigma-Aldrich[2] |

| ¹⁵N Enrichment | 98 atom % | Sigma-Aldrich[2] |

| ¹³C₃ Enrichment | 99% | Cambridge Isotope Laboratories[4] |

| ¹⁵N Enrichment | 99% | Cambridge Isotope Laboratories[4] |

| Chemical Purity (Assay) | ≥ 99% (CP) | Sigma-Aldrich |

Conceptual Synthesis and Labeling Pathway

The synthesis of this compound is a multi-step process designed to achieve high isotopic and chemical purity. The process begins with an isotopically enriched L-Serine precursor and involves sequential protection of the functional groups before final purification.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols for Isotopic Purity Verification

The isotopic and chemical purity of this compound is typically confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

MS is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry can precisely measure the mass difference between the labeled compound and its natural abundance counterpart, confirming the incorporation of three ¹³C atoms and one ¹⁵N atom.

Experimental Protocol: LC-MS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

-

Perform serial dilutions to achieve a working concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Analyzer: High-resolution analyzer such as Orbitrap or TOF.

-

Scan Range: m/z 100-500.

-

Data Acquisition: Full scan mode to observe the isotopic distribution.

-

-

Data Analysis:

-

Extract the ion chromatogram for the unlabeled (383.44 g/mol ) and labeled (387.41 g/mol ) masses.

-

Analyze the mass spectrum to confirm the M+4 mass shift.

-

Calculate the isotopic enrichment by comparing the peak areas of the fully labeled species to any residual, partially labeled, or unlabeled species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the specific positions of the isotopic labels and the overall structural integrity of the molecule. The presence of ¹³C and ¹⁵N labels enables advanced multidimensional NMR experiments.[1]

Experimental Protocol: NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Experiments and Parameters:

-

¹H NMR: Acquire a standard proton spectrum to verify the chemical structure and absence of impurities.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The signals corresponding to the serine backbone carbons will be enhanced and show coupling to ¹⁵N if applicable.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C or ¹H-¹⁵N HSQC spectrum to confirm the connectivity between protons and their directly attached heavy atoms, verifying the label positions.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., Mnova, TopSpin).

-

Integrate signals to assess chemical purity.

-

Analyze coupling constants and chemical shifts in the ¹³C and ¹⁵N spectra to confirm the isotopic labeling pattern.

-

Caption: Experimental workflow for the verification of isotopic purity and identity.

Applications in Research and Drug Development

The high isotopic purity of this compound makes it an invaluable tool for a range of applications.

-

Solid-Phase Peptide Synthesis (SPPS): It is a fundamental building block for introducing isotopically labeled serine residues into synthetic peptides.[1] The Fmoc and tBu protecting groups are compatible with standard SPPS chemistry, allowing for high-fidelity incorporation.[1]

-

Quantitative Proteomics: In stable isotope dilution (SID) assays, this compound is used as an internal standard for the absolute quantification of its unlabeled counterpart in complex biological matrices like cell lysates.[1][3] This corrects for sample loss, matrix effects, and ion suppression during MS analysis.

-

Metabolic Flux Analysis: The ¹³C and ¹⁵N labels serve as tracers to follow the metabolic fate of serine in cellular pathways, providing insights into metabolic reprogramming in diseases like cancer.[1][]

-

Structural Biology: The heavy isotope labels are essential for advanced biomolecular NMR studies.[1][4] They help resolve spectral overlap and enable the precise measurement of structural and dynamic parameters in peptides and proteins.[1]

Caption: Logical flow of a stable isotope dilution experiment for absolute quantification.

References

An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide synthesis is a cornerstone of modern biochemical research and drug development. The assembly of amino acids into a precise sequence requires a robust chemical strategy to prevent unwanted side reactions. This guide provides a detailed examination of the orthogonal protection strategy, a fundamental concept that enables the efficient and high-fidelity synthesis of complex peptides. We will explore the core principles of orthogonality, detail the most common protection schemes, provide quantitative data on their performance, and outline generalized experimental protocols. This document is intended to serve as a comprehensive resource for professionals engaged in peptide chemistry, from bench-level synthesis to the development of novel peptide-based therapeutics.

The Core Principle of Orthogonality

In the context of chemical synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group from a molecule in the presence of other different protecting groups, without affecting the latter.[1][2] This is achieved by using sets of protecting groups that are labile (removable) under completely different chemical conditions.[3][4] For successful peptide synthesis, especially via Solid-Phase Peptide Synthesis (SPPS), this principle is critical.[1] It allows for the controlled, stepwise elongation of the peptide chain and the specific modification of amino acid side chains.[2][3]

A typical peptide synthesis strategy involves three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[4]

-

Permanent side-chain protecting groups: These mask the reactive functionalities of amino acid side chains throughout the synthesis and are typically removed in the final step.[2][4]

-

Semi-permanent side-chain protecting groups: These are used for specific side chains when on-resin modifications, such as cyclization or branching, are required. They can be removed selectively without affecting the temporary or permanent groups.[5][6]

The power of an orthogonal strategy lies in its precision, allowing for the synthesis of highly complex structures like cyclic peptides, branched peptides, and post-translationally modified peptides with high fidelity.[7][8]

Figure 1: The principle of orthogonal protection in peptide synthesis.

Major Orthogonal Protection Schemes

Two main orthogonal strategies dominate the field of solid-phase peptide synthesis: Fmoc/tBu and Boc/Bzl.[1][9]

The Fmoc/tBu Strategy

This is currently the most widely used approach.[5][10]

-

Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[11]

-

Side-Chain Protection: Acid-labile groups, primarily based on the tert-butyl (tBu) cation, such as tBu ethers, tBu esters, and Boc (tert-butyloxycarbonyl).[2][5]

-

Orthogonality: The Fmoc group is removed by a base (typically 20-50% piperidine in DMF), while the tBu-based groups are stable to these conditions.[11][12] The side-chain groups are removed concurrently with cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[5][10]

This strategy's main advantage is its use of mild conditions for Nα-deprotection, which preserves acid-sensitive functionalities and linkers.[11]

The Boc/Bzl Strategy

This is the original SPPS strategy developed by Merrifield.[13][14]

-

Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[13]

-

Side-Chain Protection: Groups based on benzyl (Bzl) moieties, which require a very strong acid for removal.[13][15]

-

Orthogonality: This scheme is considered "quasi-orthogonal".[4] The Nα-Boc group is removed with a moderately strong acid like TFA, which leaves the more robust Bzl-based side-chain groups intact.[13][16] Final cleavage and side-chain deprotection require a much stronger acid, typically anhydrous hydrogen fluoride (HF).[14][15]

While less common now due to the harshness and hazards of HF, the Boc/Bzl strategy is highly reliable and can be superior for synthesizing long or difficult sequences.[15][17]

"Third Dimension" Orthogonal Groups

For synthesizing complex peptides, a third layer of orthogonal protection is needed.[18] These groups are stable to both the conditions used for Nα-deprotection (base in Fmoc strategy, mild acid in Boc strategy) and final cleavage (strong acid). They can be removed by unique chemical mechanisms.

-

Allyloxycarbonyl (Alloc) and Allyl Esters: These are removed by palladium(0)-catalyzed allyl transfer in the presence of a scavenger.[9][19] This allows for selective deprotection of a lysine side chain or a glutamic acid side chain, for example, to perform on-resin cyclization or branching.[20][21]

-

1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and ivDde: These groups are labile to hydrazine and are frequently used to protect lysine side chains.[5][22] This provides orthogonality to both acid- and base-labile groups. The ivDde group is more sterically hindered and thus more stable to piperidine than Dde, reducing the risk of premature deprotection during Fmoc removal cycles.[22]

-

Photolabile Groups (e.g., Npb): These groups can be removed by irradiation with UV light at a specific wavelength, offering a non-chemical deprotection method.[18][23]

Figure 2: Generalized workflow for Fmoc/tBu solid-phase peptide synthesis (SPPS).

Data Presentation: Protecting Group Lability

The selection of an appropriate orthogonal set is dictated by the specific chemical conditions required for their removal. The following table summarizes common protecting groups and their cleavage conditions.

| Protecting Group | Type | Protected Functionality | Cleavage Reagent(s) | Typical Conditions | Stability |

| Fmoc | Nα-Temporary | α-Amine | Piperidine, DBU | 20-50% Piperidine in DMF | Acid-labile |

| Boc | Nα-Temporary / Side-Chain | α-Amine, Lysine (ε-Amine) | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM | Base-labile, HF-labile |

| tBu | Side-Chain | Asp/Glu (γ/δ-Carboxyl), Ser/Thr/Tyr (Hydroxyl) | Trifluoroacetic Acid (TFA) | 95% TFA (Cleavage Cocktail) | Base-labile, Pd(0)-stable |

| Bzl | Side-Chain | Asp/Glu, Ser/Thr/Tyr, Cys (Thiol) | Hydrogen Fluoride (HF) | Anhydrous HF | TFA-stable, Base-stable |

| Trt | Side-Chain | Cys, His (Imidazole), Asn/Gln (Amide) | Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM (mild) or 95% TFA | Base-labile, Pd(0)-stable |

| Alloc | Side-Chain | Lysine (ε-Amine) | Pd(PPh₃)₄ / Scavenger | Pd(0), Phenylsilane in DCM/DMF | Acid-stable, Base-stable |

| Dde / ivDde | Side-Chain | Lysine (ε-Amine) | Hydrazine | 2% Hydrazine in DMF | Acid-stable, Base-stable |

| Pbf | Side-Chain | Arginine (Guanidinium) | Trifluoroacetic Acid (TFA) | 95% TFA (Cleavage Cocktail) | Base-labile |

Data compiled from multiple sources.[5][6][9][11][13][22]

Experimental Protocols

The following are generalized protocols and should be optimized for specific peptide sequences and scales.

Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

-

Resin Preparation:

-

Place the peptide-resin from the previous cycle into a suitable reaction vessel.

-

Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[24]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[24] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.[24]

-

Add an activation base such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce this time to 5-15 minutes.[24]

-

Drain the coupling solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.

-

A sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (ninhydrin should remain yellow, indicating no free primary amine). If the test is positive, the coupling step should be repeated.

-

-

Capping (Optional):

-

To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.

-

Wash the resin with DMF and DCM.

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol: Selective On-Resin Alloc Deprotection

This protocol is for the selective removal of an Alloc group from a lysine side chain to allow for on-resin modification.

-

Resin Preparation:

-

Wash the fully assembled, Nα-Fmoc protected peptide-resin with DCM (5 x 1 min).

-

Swell the resin in anhydrous, degassed DCM or a mixture of DCM/DMF under an inert atmosphere (Argon or Nitrogen).

-

-

Deprotection Cocktail Preparation:

-

Cleavage Reaction:

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture under an inert atmosphere for 30-60 minutes at room temperature. The reaction may turn from colorless to yellow/orange.

-

Monitor the reaction progress by taking a small resin sample, cleaving the peptide, and analyzing via HPLC-MS.

-

Repeat the treatment with fresh reagent if deprotection is incomplete.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin extensively with DCM (5x), DMF (5x), 0.5% DIEA in DMF (to scavenge residual palladium), and finally with DMF and DCM again to prepare for the subsequent on-resin modification step (e.g., cyclization or labeling).

-

Protocol: Final Peptide Cleavage from Resin (Fmoc/tBu Strategy)

This protocol describes the final step where the peptide is cleaved from the solid support and all side-chain protecting groups are removed.

-

Resin Preparation:

-

After the final Nα-Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail based on the amino acid composition. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

CAUTION: TFA is highly corrosive. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Agitate the slurry at room temperature for 2-4 hours.[10] The time may vary depending on the difficulty of removing certain protecting groups (e.g., Pbf from Arginine).

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the TFA).[24]

-

A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the crude peptide. Decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

-

Purification and Lyophilization:

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

-

Figure 3: Logical workflow for on-resin peptide cyclization using orthogonal protecting groups.

Conclusion

The orthogonal protection strategy is an elegant and powerful chemical logic that underpins modern peptide synthesis. By enabling the selective masking and demasking of reactive functional groups, it allows for the construction of complex and delicate peptide architectures with remarkable precision. The choice between the robust Boc/Bzl scheme and the milder, more versatile Fmoc/tBu strategy, supplemented with a third dimension of orthogonality from groups like Alloc and Dde, provides chemists with a comprehensive toolkit to tackle virtually any synthetic challenge. A thorough understanding of these principles, combined with optimized protocols, is essential for any professional in the field of peptide research and drug development.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. fiveable.me [fiveable.me]

- 4. biosynth.com [biosynth.com]

- 5. iris-biotech.de [iris-biotech.de]

- 6. peptide.com [peptide.com]

- 7. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]

- 8. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. lifetein.com [lifetein.com]

- 12. researchgate.net [researchgate.net]

- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 14. peptide.com [peptide.com]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. csbio.com [csbio.com]

- 17. peptide.com [peptide.com]

- 18. mdpi.com [mdpi.com]

- 19. total-synthesis.com [total-synthesis.com]

- 20. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. iris-biotech.de [iris-biotech.de]

- 23. pubs.acs.org [pubs.acs.org]

- 24. rsc.org [rsc.org]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc and tBu Protecting Groups in SPPS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and biochemical research, solid-phase peptide synthesis (SPPS) stands as a pivotal technology. The ability to rapidly and efficiently construct complex peptide chains has accelerated the development of novel therapeutics, diagnostics, and research tools. At the heart of the most prevalent SPPS methodology lies the elegant and robust Fmoc/tBu orthogonal protection strategy. This technical guide provides an in-depth exploration of the critical roles of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protecting groups, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the core chemical processes.

The Principle of Orthogonal Protection in Fmoc/tBu SPPS

The success of SPPS hinges on the concept of "orthogonal" protecting groups, which are classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[1][2] The Fmoc/tBu strategy is a prime example of this principle.[1] It employs the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid and acid-labile protecting groups, primarily the tert-butyl (tBu) group, for the "permanent" protection of reactive amino acid side chains.[1][3] This orthogonality ensures that the α-amino group can be selectively deprotected at each cycle of peptide chain elongation without prematurely removing the side-chain protecting groups.[1] The side-chain protecting groups are then removed in a single final step, typically concurrently with the cleavage of the peptide from the solid support.[4]

The Role and Mechanism of the Fmoc Protecting Group

The Fmoc group is the linchpin of the iterative cycle of peptide chain elongation in modern SPPS.[3][5] Its primary function is to mask the α-amino group of an amino acid, preventing self-polymerization and ensuring that the desired peptide bond is formed specifically with the deprotected N-terminus of the growing peptide chain on the solid support.[3]

The deprotection of the Fmoc group is achieved through a base-mediated β-elimination reaction.[1][3] A mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system.[1][3][6] This leads to the formation of a dibenzofulvene intermediate and the release of carbon dioxide, liberating the α-amino group for the subsequent coupling reaction.[1][3] The excess piperidine in the deprotection solution also acts as a scavenger for the reactive dibenzofulvene, preventing its deleterious reaction with the newly deprotected amine.[1]

Figure 1: Mechanism of Fmoc deprotection by piperidine.

Quantitative Comparison of Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard reagent for Fmoc deprotection, alternatives such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine have been investigated to enhance deprotection efficiency, especially for "difficult" sequences prone to aggregation.[7][8][9]

| Reagent/Condition | Deprotection Half-life (t1/2) | Notes |

| 20% Piperidine in DMF | ~7 seconds | The industry standard, generally efficient.[10] |

| 5% Piperazine in DMF | Slower than 20% piperidine | A less toxic alternative. |

| 5% Piperazine + 2% DBU in DMF | ~4 seconds | Significantly faster than piperidine; DBU is a strong, non-nucleophilic base, and piperazine acts as the dibenzofulvene scavenger.[10] |

| 2% DBU in DMF | Very fast | Requires a nucleophilic scavenger to be present to trap dibenzofulvene.[8] |

Table 1: Comparison of Fmoc deprotection kinetics with various reagents. Data is indicative and can vary based on the specific amino acid and peptide sequence.

Experimental Protocol: Fmoc Deprotection and Monitoring

Objective: To remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Kaiser Test Kit (Reagent A: 1 g phenol in 0.25 ml ethanol; Reagent B: 50 mg/ml ninhydrin in ethanol; Reagent C: 2% (v/v) 1 mM potassium cyanide in pyridine)[2]

-

Solid-phase synthesis vessel

-

Shaker or nitrogen bubbling system for agitation

Procedure:

-

Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual reagents from the previous step.

-

Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes. Drain the solution.

-

Second Deprotection (Optional but Recommended): Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes. This two-step process helps to ensure complete deprotection, especially for sterically hindered amino acids.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Follow with a wash using DCM (3 x 10 mL per gram of resin) and a final wash with DMF (3 x 10 mL per gram of resin) to prepare for the subsequent coupling step.

-

Monitoring (Kaiser Test): [2][11][12] a. Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube. b. Add 2-3 drops of each Kaiser test reagent (A, B, and C). c. Heat the test tube at 100-110°C for 5 minutes. d. Observe the color of the beads and the solution.

- Positive Result (Incomplete Coupling/Complete Deprotection): Intense blue color indicates the presence of free primary amines.

- Negative Result (Complete Coupling/Incomplete Deprotection): Yellow or colorless solution and beads indicate the absence of free primary amines.

The Role and Mechanism of tBu and Other Acid-Labile Side-Chain Protecting Groups

To prevent unwanted side reactions during peptide synthesis, the reactive functional groups on amino acid side chains must be protected.[3][13] In the Fmoc/tBu strategy, this is achieved using acid-labile protecting groups. The tert-butyl (tBu) group is the most common, used to protect the side chains of aspartic acid (Asp), glutamic acid (Glu), serine (Ser), threonine (Thr), and tyrosine (Tyr).[14] Other acid-labile groups, such as the trityl (Trt) group for cysteine (Cys), asparagine (Asn), glutamine (Gln), and histidine (His), are also frequently employed.[15]

These protecting groups are stable to the mildly basic conditions of Fmoc deprotection but are readily cleaved by strong acids, typically trifluoroacetic acid (TFA).[3][13] The cleavage mechanism involves the protonation of the protecting group by TFA, followed by the formation of a stable carbocation (e.g., the tert-butyl cation) and the unprotected side chain.[4]

Figure 2: Mechanism of tBu deprotection and cation scavenging.

Common Side Reactions and Mitigation Strategies

The highly reactive carbocations generated during TFA cleavage can lead to side reactions, primarily the alkylation of nucleophilic residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[6][16] To prevent these unwanted modifications, "scavengers" are added to the TFA cleavage cocktail to trap the reactive carbocations.[6][16]

Aspartimide Formation: A common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, is the formation of a five-membered aspartimide ring upon exposure to the basic conditions of Fmoc deprotection.[17] This can lead to epimerization and the formation of β-aspartyl peptides.

| Protecting Group for Asp | % Aspartimide Formation (in VKDGYI model peptide) | Notes |

| Fmoc-Asp(OtBu)-OH | 9.1% | Standard protecting group, susceptible to aspartimide formation.[17] |

| Fmoc-Asp(OMpe)-OH | 4.2% | Bulkier protecting group reduces side reaction.[17] |

| Fmoc-Asp(OBno)-OH | 0.9% | Very bulky protecting group, highly effective at suppressing aspartimide formation.[17] |

Table 2: Effect of Asp side-chain protecting group on aspartimide formation after prolonged piperidine treatment.

S-tert-butylation of Cysteine: The free thiol group of cysteine, exposed after Trt deprotection, can be alkylated by the tert-butyl cations generated from the cleavage of other tBu-protected residues.[16]

| Cleavage Cocktail Composition (TFA/TIS/H₂O) | Cleavage Time (h) | % S-tert-butylated Cysteine |

| 95:2.5:2.5 | 1 | 18.6% |

| 95:2.5:2.5 | 2 | 25.3% |

| 70:5:5 (+10% Thioanisole, 10% DMS, 1% DTT) | 0.5 (followed by 1.5h with 80% TFA) | Significantly Reduced |

Table 3: Influence of cleavage conditions on S-tert-butylation of a C-terminal cysteine. Data is illustrative of trends reported in the literature.[16]

Experimental Protocol: TFA Cleavage and Deprotection

Objective: To simultaneously cleave the synthesized peptide from the solid support and remove all acid-labile side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water (deionized), phenol, thioanisole (as required by the peptide sequence)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Reaction vessel (e.g., a glass vial with a screw cap)

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas stream

Cleavage Cocktail Formulations: [1][18]

| Reagent Name | Composition (v/v or w/v) | Primary Application |

| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, for peptides without sensitive residues. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing Trp, Met, Cys, or Tyr. |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative, good for scavenging Trt groups. |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | For peptides with sulfonyl-protected Arginine (e.g., Pbf). |

Table 4: Common TFA cleavage cocktails for Fmoc SPPS.

Procedure:

-

Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin. Dry the resin thoroughly under vacuum.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail by carefully mixing the components. Prepare the cocktail fresh just before use.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10-15 mL per gram of resin).[1] Gently agitate the mixture at room temperature for 1.5 to 3 hours. The optimal time depends on the specific peptide and protecting groups used.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the crude peptide.

-

Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or argon, or in a vacuum desiccator. The peptide is now ready for purification and analysis.

The SPPS Workflow: An Integrated View

The entire Fmoc/tBu SPPS process is a cyclical workflow that integrates the deprotection and coupling steps, culminating in the final cleavage and deprotection.

Figure 3: The cyclical workflow of Fmoc/tBu solid-phase peptide synthesis.

Conclusion

The Fmoc/tBu orthogonal protection strategy is the cornerstone of modern solid-phase peptide synthesis, enabling the routine and automated synthesis of complex peptides. A thorough understanding of the roles and mechanisms of the Fmoc and tBu protecting groups, coupled with optimized protocols for their removal, is essential for maximizing peptide yield and purity. By carefully selecting deprotection and cleavage conditions and being mindful of potential side reactions, researchers can harness the full power of SPPS to advance their scientific and drug development objectives. This guide provides the foundational knowledge and practical protocols to achieve success in this critical area of chemical biology.

References

- 1. iris-biotech.de [iris-biotech.de]

- 2. iris-biotech.de [iris-biotech.de]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chem.uci.edu [chem.uci.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient and reliable use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N in automated solid-phase peptide synthesis (SPPS). The incorporation of stable isotope-labeled amino acids is a critical technique in proteomics, metabolic studies, and drug development, enabling precise quantification and structural analysis by mass spectrometry and NMR spectroscopy.[1][2] This protocol outlines the key steps, reagents, and conditions for optimal synthesis outcomes.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most widely used method for the chemical synthesis of peptides.[3] The strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids.[4][5] The side chains of trifunctional amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group for serine, threonine, tyrosine, aspartic acid, and glutamic acid.[6][7] This orthogonal protection scheme allows for the selective deprotection of the N-terminal Fmoc group under mild basic conditions, typically with piperidine, while the side-chain protecting groups remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[5][8]

The use of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N (CAS Number: 1217448-78-6) allows for the site-specific incorporation of a serine residue with a defined mass shift (M+4), facilitating its identification and analysis in subsequent analytical procedures.[9] The protocols described herein are applicable to most automated peptide synthesizers.

Key Steps in Automated SPPS using Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N

The synthesis cycle in automated SPPS consists of a series of repetitive steps:

-

Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: The Fmoc group from the resin-bound amino acid or peptide is removed to expose the free amine for the next coupling step.

-

Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.

-

Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, is activated and coupled to the free amine on the growing peptide chain.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

-

Capping (Optional): Any unreacted amino groups can be acetylated to prevent the formation of deletion sequences.

These steps are repeated for each amino acid in the desired peptide sequence.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N | >98% isotopic purity | Commercially Available | Store at -20°C[9] |

| Standard Fmoc-amino acids | Peptide synthesis grade | Various | |

| Resin (e.g., Rink Amide, Wang) | 100-200 or 200-400 mesh | Various | Choice depends on the desired C-terminus (amide or carboxylic acid). |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various | |

| N-Methyl-2-pyrrolidone (NMP) | Peptide synthesis grade | Various | Can be used as an alternative to DMF, especially for difficult sequences. |

| Piperidine | Peptide synthesis grade | Various | For Fmoc deprotection. |

| Coupling Reagents (e.g., HBTU, HATU, DIC) | Peptide synthesis grade | Various | See Table 2 for a comparison. |

| Activator Base (e.g., DIPEA, NMM) | Peptide synthesis grade | Various | Use of collidine is recommended to reduce racemization of Ser.[10] |

| Additives (e.g., HOBt, OxymaPure) | Peptide synthesis grade | Various | To suppress side reactions and reduce racemization. |

| Dichloromethane (DCM) | ACS grade | Various | For resin swelling and washing. |

| Trifluoroacetic acid (TFA) | Reagent grade | Various | For final cleavage and deprotection. |

| Scavengers (e.g., TIS, H₂O, EDT) | Reagent grade | Various | To trap reactive cations during cleavage. |

Automated Synthesis Cycle Protocol

The following is a general protocol for a standard automated peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.

Table 1: Standard Automated SPPS Cycle for Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N Incorporation

| Step | Reagent/Solvent | Duration (min) | Repeats |

| Fmoc Deprotection | 20% Piperidine in DMF | 3 | 1 |

| 20% Piperidine in DMF | 7 | 1 | |

| Washing | DMF | 1 | 5 |

| Coupling | See section 3.3 for details | 45-120 | 1-2 |

| Washing | DMF | 1 | 5 |

| Capping (Optional) | Acetic anhydride/DIPEA/DMF | 10 | 1 |

| Washing | DMF | 1 | 3 |

| DCM | 1 | 3 |

Coupling (Activation) of Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N